molecular formula C19H15ClN4O5S B3413806 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 946272-45-3

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Cat. No.: B3413806
CAS No.: 946272-45-3
M. Wt: 446.9 g/mol
InChI Key: GBBIHQJVPKAOOU-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.

    Industry: The compound may be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

These compounds share similar core structures but differ in their substituents and specific biological activities. The unique combination of substituents in this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name

4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-16(22-23-18)12-4-3-5-14(10-12)21-19(25)13-6-7-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIHQJVPKAOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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